molecular formula C17H25NO4 B1603265 Ethyl 3-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate CAS No. 264208-60-8

Ethyl 3-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate

Cat. No.: B1603265
CAS No.: 264208-60-8
M. Wt: 307.4 g/mol
InChI Key: LRHBZJAIQBBNFI-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate (CAS: 264208-60-8) is a benzoate ester derivative featuring a methoxy group at position 3 and a (1-methylpiperidin-4-yl)methoxy substituent at position 4 of the benzene ring. Its molecular formula is C₁₇H₂₃NO₄, with a molecular weight of 305.37 g/mol (calculated based on structural analogs in –5). The compound is commercially available through multiple suppliers, suggesting its utility as a synthetic intermediate in pharmaceuticals or agrochemicals .

Properties

IUPAC Name

ethyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-4-21-17(19)14-5-6-15(16(11-14)20-3)22-12-13-7-9-18(2)10-8-13/h5-6,11,13H,4,7-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHBZJAIQBBNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2CCN(CC2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619240
Record name Ethyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264208-60-8
Record name Benzoic acid, 3-methoxy-4-[(1-methyl-4-piperidinyl)methoxy]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264208-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring of reaction parameters, such as temperature, pressure, and pH, to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halides or other substituted derivatives.

Scientific Research Applications

Ethyl 3-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the benzoate ester may influence cellular processes by affecting enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Substituted Nitro Derivatives

Ethyl 3-methoxy-4-((1-methylpiperidin-4-yl)methoxy)-6-nitrobenzoate (CAS: Not explicitly provided) introduces a nitro group (-NO₂) at position 6.

  • Molecular weight : ~350.37 g/mol (estimated by adding the nitro group’s mass, 45 g/mol, to the parent compound).
  • Impact : The electron-withdrawing nitro group enhances reactivity, making it a candidate for further reduction or substitution reactions. Its commercial availability (9 suppliers) underscores its role in synthetic workflows .

Boc-Protected Piperidine Analog

Ethyl 3-methoxy-4-(1-tert-butyloxycarbonylpiperidin-4-ylmethoxy)benzoate (CAS: 330999-80-9) replaces the 1-methyl group on piperidine with a tert-butyloxycarbonyl (Boc) protecting group.

  • Molecular weight : ~407.46 g/mol (estimated by adding the Boc group’s mass, 102 g/mol).
  • Impact : The Boc group improves stability during synthesis by protecting the amine, but reduces solubility in polar solvents. This derivative is available through 7 suppliers, indicating its utility as an intermediate in multi-step syntheses .

Methyl Ester Analog

Methyl 4-((1-methylpiperidin-4-yl)methoxy)-3-methoxybenzoate (CAS: 635678-09-0) substitutes the ethyl ester with a methyl ester .

  • Molecular weight : 293.36 g/mol.
  • Physicochemical properties : Melting point = 83–85°C.
  • Application: Serves as a key intermediate in the synthesis of vandetanib, a tyrosine kinase inhibitor. The shorter alkyl chain (methyl vs.

Ligustrazine-Benzoic Acid Hybrid

(3,5,6-Trimethylpyrazin-2-yl)methyl 3-methoxy-4-[(3,5,6-trimethylpyrazin-2-yl)methoxy]benzoate (4a) replaces the piperidine moiety with ligustrazine (trimethylpyrazine) groups.

  • Biological activity : Demonstrates neuroprotective effects in PC12 cells (EC₅₀ = 4.249 µM).
  • Impact : The pyrazine rings enhance hydrogen-bonding capacity and receptor interactions, highlighting how heterocyclic substitutions can optimize biological activity .

Structure-Activity and Property Relationships

Compound Feature Impact on Properties/Activity
Nitro group (position 6) Increases reactivity for downstream modifications; may introduce toxicity concerns.
Boc protection Enhances synthetic versatility but reduces aqueous solubility.
Ester group (ethyl vs. methyl) Ethyl esters typically exhibit higher lipophilicity, influencing membrane permeability.
Piperidine vs. pyrazine Pyrazine derivatives (e.g., 4a) show enhanced neuroprotection, suggesting heterocycles improve target engagement .

Research and Commercial Significance

  • Synthetic Intermediates : The target compound and its nitro/Boc derivatives are widely supplied, indicating their roles in drug discovery pipelines .

Biological Activity

Ethyl 3-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Activities

1. Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds similar to this compound. For instance, compounds with similar structural features have demonstrated significant antifungal activity against pathogens like Aspergillus flavus and Fusarium verticillioides. Research indicates that such compounds can inhibit ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

2. Antitumor Activity

Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies demonstrated selective cytotoxicity against HeLa and MCF-7 cancer cells, with IC50_{50} values around 20 µg/mL . This suggests that the compound may interfere with cancer cell proliferation or induce apoptosis.

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, several potential pathways have been proposed:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways critical for fungal growth and cancer cell survival .
  • Gene Regulation: Some studies suggest that related compounds can down-regulate genes associated with aflatoxin production in fungi, indicating a potential mechanism for antifungal activity .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntifungalAspergillus flavusInhibition of growth
AntitumorHeLa cellsCytotoxicity (IC50: 20 µg/mL)
AntitumorMCF-7 cellsCytotoxicity (IC50: 24 µg/mL)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate

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